![molecular formula C9H8N2O2 B1370956 1-(5-Hidroxi-1H-pirrolo[2,3-b]piridin-1-il)etanona CAS No. 1082041-98-2](/img/structure/B1370956.png)
1-(5-Hidroxi-1H-pirrolo[2,3-b]piridin-1-il)etanona
Descripción general
Descripción
The compound “1-(5-Hydroxy-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone” is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . Compounds with this scaffold have widely exhibited different biological activities .
Synthesis Analysis
Various synthetic routes for pyrrolopyrazine derivatives have been reported, including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods . A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .Aplicaciones Científicas De Investigación
Descubrimiento de fármacos: Inhibidores de VEGFR-2
1-Acetil-5-hidroxi-7-azaindol: se utiliza en la síntesis de potentes inhibidores de VEGFR-2. Estos inhibidores juegan un papel crucial en la regulación de la angiogénesis, el proceso por el cual se forman nuevos vasos sanguíneos a partir de vasos preexistentes. Esto es particularmente importante en la terapia contra el cáncer, ya que la inhibición de VEGFR-2 puede potencialmente reducir el crecimiento y la propagación de los tumores al cortar su suministro de sangre .
Actividad antitumoral: Inhibición de BCL-2
Este compuesto se ha identificado como un intermedio en la síntesis de Venetoclax, un inhibidor de BCL-2 potente y selectivo. BCL-2 es una proteína que previene la apoptosis, o muerte celular programada, que es un mecanismo común por el cual las células cancerosas sobreviven. Al inhibir BCL-2, Venetoclax promueve la muerte de las células cancerosas, exhibiendo así una potente actividad antitumoral .
Estudios de migración e invasión de células cancerosas
El compuesto se ha evaluado por sus efectos en las capacidades de migración e invasión de las células cancerosas, específicamente la línea celular 4T1. A través de ensayos de cámara de transwell, los investigadores pueden evaluar cómo las modificaciones del compuesto afectan estos aspectos cruciales de la progresión del cáncer .
Ciencia de materiales: Intermedio de síntesis orgánica
1-Acetil-5-hidroxi-7-azaindol: sirve como un intermedio versátil en la síntesis orgánica. Su estructura única es valiosa para crear moléculas complejas que se pueden utilizar en la ciencia de los materiales, particularmente en el desarrollo de nuevos polímeros o pequeñas moléculas con propiedades físicas específicas.
Estudios biológicos: Interacción enzimática
Debido a su distintiva estructura molecular, este compuesto también se utiliza en estudios biológicos para comprender las interacciones enzimáticas. Puede actuar como sustrato o inhibidor para varias enzimas, ayudando a dilucidar sus mecanismos de acción e influencia en las vías biológicas.
Estudios de transporte en cadena de frío
La estabilidad del compuesto en condiciones de transporte en cadena de frío es de interés, particularmente para aplicaciones farmacéuticas donde mantener la integridad de los compuestos químicos durante el envío es crucial. Los estudios se centran en su estabilidad y reactividad a bajas temperaturas .
Mecanismo De Acción
Target of Action
The primary target of 1-(5-Hydroxy-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors .
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound exhibits potent inhibitory activity against FGFR1, 2, and 3 . It inhibits the activation of the FGFR signaling pathway, which is often abnormally activated due to amplification, fusion, or missense mutations in the exon of FGFR family members .
Biochemical Pathways
The FGFR signaling pathway is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The activation of the receptor results in the activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Pharmacokinetics
It’s worth noting that the compound’s low molecular weight could be beneficial to its bioavailability .
Result of Action
In vitro, this compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .
Action Environment
It’s worth noting that the fgfr signaling pathway, which this compound targets, is an important and proven target for cancer therapeutics . Therefore, the compound’s action, efficacy, and stability could be influenced by factors such as the presence of fibroblast growth factors and the expression levels of FGFR isoforms in the environment.
Análisis Bioquímico
Biochemical Properties
1-(5-Hydroxy-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone plays a significant role in biochemical reactions, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). FGFRs are critical in regulating cell proliferation, differentiation, and survival. The compound interacts with FGFR1, FGFR2, and FGFR3, inhibiting their activity and thereby affecting downstream signaling pathways such as RAS-MEK-ERK, PLCγ, and PI3K-Akt . These interactions are crucial in the context of cancer, where abnormal FGFR signaling can lead to uncontrolled cell growth and tumor progression.
Cellular Effects
The effects of 1-(5-Hydroxy-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone on various cell types and cellular processes are profound. In cancer cells, particularly breast cancer cells, the compound inhibits cell proliferation and induces apoptosis . It also significantly reduces the migration and invasion abilities of these cells, highlighting its potential as an anti-metastatic agent . Additionally, the compound influences cell signaling pathways, gene expression, and cellular metabolism by modulating FGFR activity.
Molecular Mechanism
At the molecular level, 1-(5-Hydroxy-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone exerts its effects primarily through the inhibition of FGFRs. The compound binds to the tyrosine kinase domain of FGFRs, preventing their autophosphorylation and subsequent activation of downstream signaling pathways . This inhibition disrupts the signaling cascades that promote cell proliferation and survival, leading to reduced tumor growth and increased apoptosis in cancer cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(5-Hydroxy-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone have been observed to change over time. The compound demonstrates stability under standard laboratory conditions, maintaining its inhibitory activity against FGFRs over extended periods . Long-term studies have shown that continuous exposure to the compound can lead to adaptive responses in cancer cells, potentially reducing its efficacy over time . This highlights the importance of understanding the temporal dynamics of the compound’s effects in both in vitro and in vivo studies.
Dosage Effects in Animal Models
In animal models, the effects of 1-(5-Hydroxy-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone vary with different dosages. At lower doses, the compound effectively inhibits tumor growth without significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed . These findings underscore the need for careful dosage optimization to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
1-(5-Hydroxy-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . These reactions involve enzymes such as cytochrome P450s, which facilitate the oxidation and conjugation of the compound, leading to its eventual excretion . The metabolic pathways of the compound can influence its bioavailability and therapeutic efficacy.
Transport and Distribution
Within cells and tissues, 1-(5-Hydroxy-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone is transported and distributed through interactions with specific transporters and binding proteins . The compound is known to accumulate in tumor tissues, where it exerts its inhibitory effects on FGFRs . Its distribution is influenced by factors such as tissue permeability and the presence of efflux transporters, which can affect its localization and therapeutic outcomes.
Subcellular Localization
The subcellular localization of 1-(5-Hydroxy-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with FGFRs and other signaling molecules . Post-translational modifications and targeting signals may direct the compound to specific cellular compartments, influencing its efficacy and mechanism of action .
Propiedades
IUPAC Name |
1-(5-hydroxypyrrolo[2,3-b]pyridin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-6(12)11-3-2-7-4-8(13)5-10-9(7)11/h2-5,13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPKXTWKGFGLLEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=CC2=CC(=CN=C21)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70650591 | |
| Record name | 1-(5-Hydroxy-1H-pyrrolo[2,3-b]pyridin-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70650591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1082041-98-2 | |
| Record name | 1-(5-Hydroxy-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1082041-98-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(5-Hydroxy-1H-pyrrolo[2,3-b]pyridin-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70650591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-[(2-chloropyrimidin-4-yl)(methyl)amino]acetate](/img/structure/B1370873.png)

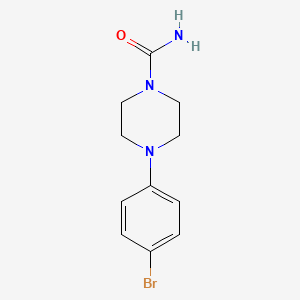
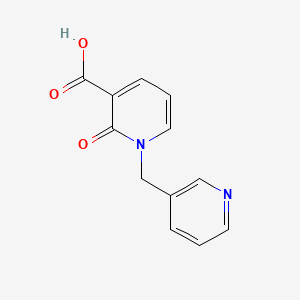


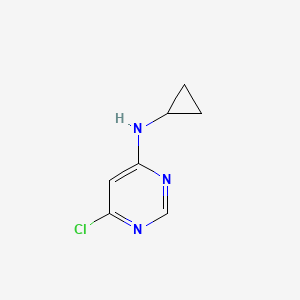
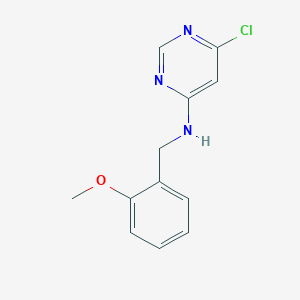


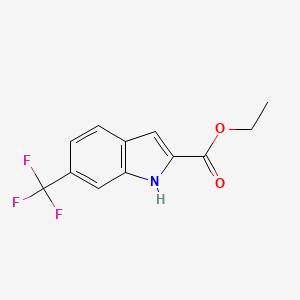
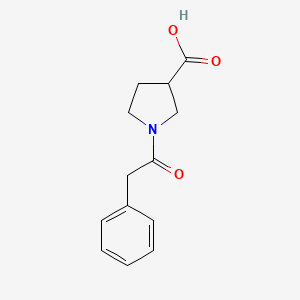
![1-[(Propylcarbamoyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1370897.png)
![1-[2-Oxo-2-(pyrrolidin-1-yl)ethyl]piperidine-4-carboxylic acid](/img/structure/B1370898.png)
